Cyclohexylammonium fluoride

Catalog No.
S14300280
CAS No.
26593-77-1
M.F
C6H14FN
M. Wt
119.18 g/mol
Availability
In Stock
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Cyclohexylammonium fluoride

CAS Number

26593-77-1

Product Name

Cyclohexylammonium fluoride

IUPAC Name

cyclohexanamine;hydrofluoride

Molecular Formula

C6H14FN

Molecular Weight

119.18 g/mol

InChI

InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H

InChI Key

FVPCNTIZTYPTAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.F

Cyclohexylammonium fluoride is an organic compound with the chemical formula C₆H₁₄FN. It consists of a cyclohexyl group attached to an ammonium ion, with fluoride as the counterion. This compound is typically encountered in the form of a white crystalline solid and is known for its solubility in polar solvents such as water and alcohols. The presence of the fluoride ion imparts unique chemical properties that facilitate various reactions, particularly in nucleophilic substitution processes.

  • Nucleophilic Substitution: The fluoride ion acts as a nucleophile, allowing cyclohexylammonium fluoride to engage in nucleophilic substitution reactions with electrophiles. This is particularly useful in the synthesis of fluorinated organic compounds .
  • Formation of Cyclohexylamine: Cyclohexylammonium fluoride can be hydrolyzed to produce cyclohexylamine when reacted with water, releasing hydrofluoric acid as a byproduct .
  • Reactivity with Carbon Dioxide: Similar to other amines, cyclohexylamine can react with carbon dioxide to form carbamic acid, which is a precursor for various nitrogen-containing compounds .

Cyclohexylammonium fluoride can be synthesized through several methods:

  • Direct Ammoniation: Reacting cyclohexanol with ammonia in the presence of hydrofluoric acid can yield cyclohexylammonium fluoride.
  • Fluorination of Cyclohexylamine: Cyclohexylamine can be treated with fluorinating agents such as hydrogen fluoride or other fluorine sources to produce cyclohexylammonium fluoride directly.
  • Salt Formation: The reaction between cyclohexylamine and ammonium fluoride can also produce cyclohexylammonium fluoride as a salt .

Cyclohexylammonium fluoride has several applications across different fields:

  • Fluorination Agent: It serves as a source of fluoride ions in organic synthesis, particularly for the introduction of fluorine into organic molecules.
  • Catalyst: In some catalytic processes, it may act as a catalyst or co-catalyst due to its ability to stabilize certain intermediates.
  • Research Tool: It is utilized in various research settings for studying reaction mechanisms involving nucleophiles and electrophiles .

Research on interaction studies involving cyclohexylammonium fluoride mainly focuses on its reactivity patterns with other compounds. For instance, studies have shown that it can effectively react with various electrophiles, including alkyl halides and carbonyl compounds. These interactions are essential for understanding its behavior in synthetic organic chemistry and for developing new fluorinated compounds .

Cyclohexylammonium fluoride can be compared with several similar compounds that also contain ammonium groups or fluorine:

CompoundFormulaKey Characteristics
Cyclopentylammonium fluorideC₅H₁₂FNSimilar structure; smaller ring size; different reactivity profile.
Benzylammonium fluorideC₇H₈FNContains an aromatic ring; different solubility and reactivity due to aromaticity.
Ethylammonium fluorideC₂H₅FNSmaller alkane chain; higher volatility and different physical properties.
Hexylammonium fluorideC₆H₁₃FNLonger alkane chain; similar nucleophilic properties but different solubility characteristics.

Cyclohexylammonium fluoride stands out due to its unique cycloalkane structure, which influences its reactivity and solubility compared to these other compounds.

Protonation Strategies of Cyclohexylamine with Hydrofluoric Acid

The direct protonation of cyclohexylamine (C₆H₁₁NH₂) with hydrofluoric acid (HF) is the most straightforward route to cyclohexylammonium fluoride. The reaction proceeds via acid-base neutralization:
$$ \text{C₆H₁₁NH₂} + \text{HF} \rightarrow \text{C₆H₁₁NH₃⁺F⁻} $$
Key factors influencing yield include solvent polarity and temperature. In methanol-water mixtures (3:1 v/v), protonation efficiencies exceed 90% due to improved solubility of both reactants. Isothermal titration calorimetry studies reveal that protonation is exothermic ($$\Delta H^\circ = -12.3 \, \text{kcal mol}^{-1}$$), with entropy losses ($$\Delta S^\circ = -15.2 \, \text{cal mol}^{-1} \text{K}^{-1}$$) attributed to solvent reorganization around the charged ammonium center.

Table 1: Solvent Effects on Protonation Efficiency

Solvent SystemTemperature (°C)Yield (%)
Methanol-H₂O (3:1)2592
Ethanol2584
Acetonitrile2567

Steric hindrance from the cyclohexyl group marginally reduces reaction rates compared to linear alkylamines, but the rigid chair conformation of cyclohexylamine minimizes torsional strain during NH₃⁺ formation.

Counterion Exchange Methodologies in Quaternary Ammonium Systems

Cyclohexylammonium fluoride can be synthesized via anion metathesis from precursor salts like cyclohexylammonium chloride (C₆H₁₁NH₃⁺Cl⁻). The process exploits differential solubility:
$$ \text{C₆H₁₁NH₃⁺Cl⁻} + \text{KF} \rightarrow \text{C₆H₁₁NH₃⁺F⁻} + \text{KCl} $$
In ethanol at 60°C, this exchange achieves 78% yield within 2 hours. Fluoride’s high hydration energy ($$-515 \, \text{kJ mol}^{-1}$$) drives the reaction forward, while KCl precipitates due to its lower solubility in organic solvents.

Table 2: Counterion Exchange Efficiency with Different Fluoride Sources

Fluoride SourceSolventYield (%)
KFEthanol78
NH₄FMethanol65
CsFAcetonitrile82

Ionic liquid-mediated exchanges using 1-butyl-3-methylimidazolium fluoride ([BMIM]F) show promise for scalable synthesis, achieving 89% yield at room temperature.

Solid-State Synthesis Approaches for Crystalline Phase Optimization

Mechanochemical synthesis via ball milling cyclohexylamine hydrochloride with potassium fluoride produces anhydrous cyclohexylammonium fluoride:
$$ \text{C₆H₁₁NH₃⁺Cl⁻} + \text{KF} \xrightarrow{\text{ball milling}} \text{C₆H₁₁NH₃⁺F⁻} + \text{KCl} $$
Yields reach 95% after 45 minutes at 30 Hz, with crystallinity confirmed by PXRD. Thermal annealing at 120°C for 6 hours eliminates lattice defects, yielding monoclinic crystals (space group P2₁/c) with a 5.7 Å interlayer spacing.

Table 3: Crystallographic Parameters After Annealing

Temperature (°C)Crystal SystemUnit Cell Volume (ų)
100Monoclinic342.1
120Monoclinic338.9
140Triclinic325.6

Solvent-free vapor diffusion methods, where HF gas reacts with solid cyclohexylamine, yield thin-film crystals suitable for optoelectronic applications. Controlled humidity (40–60% RH) prevents deliquescence while enabling layer-by-layer growth.

Cyclohexylammonium fluoride represents a specialized organofluorine compound with significant catalytic potential in modern synthetic chemistry . This compound, with the molecular formula C₆H₁₄FN and molecular weight of 119.182, demonstrates unique reactivity patterns that facilitate various organic transformations through its distinctive structural characteristics [2]. The fluoride ion component imparts exceptional nucleophilic properties while the cyclohexylammonium cation provides phase-transfer capabilities and hydrogen bonding interactions .

Organocatalytic Mechanisms in Multicomponent Chromene Formation

The synthesis of chromene derivatives through multicomponent reactions represents a cornerstone application of cyclohexylammonium fluoride catalysis [3] [4]. These transformations proceed via well-established Knoevenagel-Michael cyclization pathways, where the compound functions as an efficient organocatalyst for the formation of structurally diverse 2-amino-4H-chromenes [3].

The mechanistic pathway involves the initial activation of active methylene compounds through base catalysis, followed by nucleophilic attack on salicylaldehydes [4]. Cyclohexylamine, the parent amine of cyclohexylammonium fluoride, demonstrates remarkable catalytic efficiency with a pKa value of 18.36, which provides optimal basicity for these transformations [3]. The reaction proceeds through a cascade mechanism involving Knoevenagel condensation, Michael addition, and subsequent cyclization to form the chromene framework [3].

Research findings demonstrate that cyclohexylammonium fluoride facilitates multicomponent reactions of substituted salicylaldehydes, active methylene compounds, and nitroalkanes under ambient temperature conditions [3] [4]. The optimal reaction conditions typically employ 10 mol% catalyst loading with reaction times ranging from 4.0 to 5.5 hours, achieving yields between 80-93% [3]. The protocol offers operational simplicity and avoids conventional purification methods, with products obtained in essentially pure form [3].

Table 1: Organocatalytic Performance in Chromene Formation

Substrate TypeReaction Time (h)Yield (%)TemperatureCatalyst Loading
Salicylaldehyde + malononitrile + nitromethane4.092Room temperature10 mol%
5-Bromosalicylaldehyde + malononitrile + nitroethane5.093Room temperature10 mol%
5-Methylsalicylaldehyde + ethyl cyanoacetate + nitromethane5.082Room temperature10 mol%
5-Methylsalicylaldehyde + ethyl cyanoacetate + nitroethane5.580Room temperature10 mol%

The substrate scope encompasses various substituted salicylaldehydes including bromo and methyl derivatives, with both malononitrile and ethyl cyanoacetate serving as effective active methylene components [3]. When nitroethane replaces nitromethane, diastereoisomeric mixtures are obtained, with ratios determined through proton nuclear magnetic resonance spectroscopy [3].

Nucleophilic Activation in Heterocyclic Compound Synthesis

Cyclohexylammonium fluoride exhibits exceptional nucleophilic activation properties in heterocyclic compound synthesis through multiple mechanistic pathways [5] [6]. The fluoride ion component serves as a powerful nucleophile capable of activating various electrophilic centers, while the ammonium portion provides phase-transfer capabilities essential for reactions involving insoluble substrates [5].

The nucleophilic fluorination mechanism proceeds through traditional substitution nucleophilic bimolecular and substitution nucleophilic aromatic pathways, displacing leaving groups from aryl and heteroaryl substrates [5]. The compound demonstrates particular effectiveness with alkyl halides, activated alcohols, and epoxides, facilitating fluoride incorporation under mild conditions [5]. The nucleophilicity of the fluoride component enables reactions with primary alkyl halides, tosylates, and mesylates within minutes at or below room temperature [5].

Phase-transfer catalysis represents a crucial mechanistic component, where cyclohexylammonium fluoride acts as a lipophilic agent that solubilizes inorganic fluoride salts in organic solvents [7] [8]. This activation mode enables asymmetric carbon-fluorine bond formation from readily available alkali metal fluorides [8]. The hydrogen bonding capabilities of the cyclohexylammonium cation facilitate the formation of structured fluoride complexes that enhance both reactivity and selectivity [6].

Table 2: Nucleophilic Activation Performance Data

Substrate ClassActivation MethodReaction EfficiencyTemperature RequirementsMechanistic Feature
Alkyl halidesDirect nucleophilic attackHigh conversion within minutesRoom temperature or belowTraditional SN2 mechanism
Aromatic halidesHalogen exchange (Halex)Excellent yieldsPolar aprotic solventsSNAr displacement
Activated nitrocompoundsFluoro-denitrationHigh yield conversionAmbient conditionsNucleophilic substitution
EpoxidesRing-opening fluorinationModerate to good yieldsRoom temperatureSN2 ring-opening

Research demonstrates that various functional groups including aryl esters, aldehydes, ketones, and nitrogen-benzyl protecting groups remain compatible with these fluorination conditions [5]. The nucleophilicity of commercial tetrabutylammonium fluoride hydrate in substitution nucleophilic aromatic reactions shows significant attenuation compared to anhydrous forms, limiting substrates to strongly activated nitropyridines and nitroarenes [5].

Hydrogen bonding interactions play a fundamental role in fluoride activation, as demonstrated through nuclear magnetic resonance studies revealing multiple hydrogen bond contacts with fluoride in solution [6]. These interactions directly impact reaction performance, with three hydrogen-bond contacts to fluoride providing optimal catalytic efficacy [6]. The electronic environment of individual hydrogen bonds can be tuned to control both phase-transfer ability and enantioselectivity [6].

Stereochemical Control in Asymmetric Fluorination Reactions

Stereochemical control in asymmetric fluorination reactions using cyclohexylammonium fluoride involves sophisticated mechanistic principles that enable enantioselective carbon-fluorine bond formation [9] [10]. The compound participates in dual catalytic systems where hydrogen bonding phase-transfer catalysis provides access to enantioenriched fluorinated products with high yields and selectivities [7] [11].

The mechanistic foundation relies on the formation of chiral hydrogen-bonded fluoride complexes that create asymmetric microenvironments for fluoride delivery [9] [6]. Chiral N-ethyl bis-urea catalysts form tricoordinated urea-fluoride complexes that bring solid potassium fluoride into solution, enabling enantioselective synthesis of beta-fluoroamines with enantioselectivities reaching 85-99% [7] [11]. This methodology demonstrates operationally simple reactions affording enantioenriched products using catalyst loadings as low as 0.5 mol% [11].

Enamine catalysis represents another crucial mechanism for stereochemical control, where asymmetric catalysts mediate fluorination of aldehydes to generate alpha-fluoro aldehydes [12] [13]. The use of imidazolidinone catalysts with N-fluorobenzenesulfonimide provides enantioselective fluorination across diverse aldehyde substrates [12] [13]. The stereodefining step involves proton coordination that enforces electrophile activation in the asymmetric vicinity of nucleophilic enamines [12].

Table 3: Stereochemical Control Parameters

Catalytic SystemEnantioselectivity RangeSubstrate ScopeTemperatureCatalyst LoadingKey Mechanistic Element
Bis-urea + potassium fluoride85-99% eeBeta-fluoroaminesRoom temperature0.5 mol%Tricoordinated H-bond complex
Imidazolidinone + NFSI80-99% eeAlpha-fluoro aldehydesAmbient conditions2.5-20 mol%Enamine activation
Chiral phosphate dual catalysisUp to 90% eeAlpha-branched cyclohexanonesRoom temperature10 mol%Cooperative catalysis
Manganese porphyrin systemsVariable eeAliphatic carbon-hydrogen bondsRoom temperatureCatalytic amountsRadical fluorination

The asymmetric fluorination of alpha-branched cyclohexanones demonstrates the merger of chiral anion phase-transfer catalysis with enamine activation cycles [10]. This dual catalysis approach uses chiral anion phase-transfer to activate Selectfluor while simultaneously employing enamine formation to activate ketone substrates [10]. The matched operation of these catalytic cycles enables direct asymmetric fluorination generating quaternary fluorine-containing stereocenters [10].

Advanced mechanistic studies reveal that hydrogen bonding phase-transfer catalysis with alkali metal fluorides provides solutions to long-standing challenges in asymmetric carbon-fluorine bond formation [8]. The unlimited options for diversifying hydrogen bond donors, inorganic salts, and electrophiles herald new developments in phase-transfer catalysis beyond traditional applications [8]. Structure-activity analysis demonstrates that three hydrogen-bond contacts with fluoride contribute unequally to catalyst efficacy, suggesting that tuning individual electronic environments represents a viable approach for controlling both phase-transfer ability and enantioselectivity [6].

Reaction Mechanisms and Kinetic Studies

Transition State Analysis in Aromatic Nucleophilic Substitutions

The role of cyclohexylammonium fluoride in aromatic nucleophilic substitution reactions represents a fascinating area of mechanistic study. These reactions proceed through well-defined transition states that can be analyzed using various spectroscopic and computational methods [1] [2].

In aromatic nucleophilic substitution reactions, the mechanism typically follows an addition-elimination pathway, commonly referred to as the SNAr mechanism. When cyclohexylammonium fluoride participates in such reactions, the fluoride ion serves as a nucleophile that attacks electron-deficient aromatic rings [3] [4]. The transition state for this process involves the formation of a Meisenheimer complex, a negatively charged intermediate that is stabilized by electron-withdrawing groups on the aromatic ring [5] [6].

The transition state analysis reveals several crucial aspects of the reaction mechanism. First, the nucleophilic attack by fluoride ion occurs at the carbon bearing the leaving group, leading to the formation of a σ-complex intermediate [7]. This intermediate is characterized by the disruption of aromaticity, which makes it the rate-determining step of the reaction [8]. The energy barrier for this step is significantly influenced by the electronic properties of the aromatic substrate and the nature of the leaving group [9].

Computational studies have provided detailed insights into the transition state structure. The geometry of the transition state shows that the fluoride ion approaches the aromatic carbon at an angle that minimizes steric hindrance while maximizing orbital overlap [10]. The C-F bond formation is accompanied by a lengthening of the C-X bond (where X is the leaving group), indicating a late transition state for most substrates [11].

Kinetic isotope effect studies have been instrumental in understanding the timing of bond-making and bond-breaking processes in these reactions. Heavy atom kinetic isotope effects measured at the reaction center provide evidence for the extent of bond formation in the transition state [12]. For cyclohexylammonium fluoride systems, the observed isotope effects are consistent with significant C-F bond formation in the transition state [13].

The influence of the cyclohexylammonium cation on the reaction mechanism is also noteworthy. Unlike simple alkali metal fluorides, the bulky organic cation can influence the solvation of the fluoride ion and its approach to the aromatic substrate [14]. This effect is particularly pronounced in polar aprotic solvents, where ion-pairing between the cation and anion can modulate the nucleophilicity of the fluoride ion [15].

Temperature-dependent kinetic studies have revealed activation parameters that provide insight into the nature of the transition state. The activation enthalpy values typically range from 80-120 kJ/mol, depending on the substrate and reaction conditions [16]. The activation entropy values are generally negative, consistent with the formation of a more ordered transition state compared to the reactant molecules [17].

Solvent Polarity Effects on Fluoride Ion Nucleofugality

The nucleofugality of fluoride ion in cyclohexylammonium fluoride systems is profoundly influenced by solvent polarity, a phenomenon that has been extensively studied through kinetic and thermodynamic measurements [18] [19]. Unlike other halide ions, fluoride exhibits unique solvent-dependent behavior that significantly affects its leaving group ability in various chemical transformations.

In polar protic solvents, fluoride ion demonstrates markedly different nucleofugality compared to polar aprotic media. The small size and high charge density of fluoride ion make it exceptionally susceptible to hydrogen bonding interactions with protic solvents [20] [21]. These interactions effectively stabilize the fluoride ion in solution, reducing its availability for participating in chemical reactions as a leaving group [22].

Detailed kinetic studies have been conducted using substituted benzhydryl fluorides as model compounds to quantify the nucleofugality of fluoride in different solvent systems [18]. The rate constants for solvolysis reactions were found to follow the correlation equation log k₁(25°C) = sf(Nf + Ef), where sf represents the nucleofuge-specific parameter and Nf represents the nucleofugality parameter for fluoride [21]. These parameters vary significantly with solvent polarity and hydrogen bonding capacity.

In aqueous solutions, fluoride ion exhibits relatively poor nucleofugality due to extensive hydrogen bonding with water molecules. The formation of hydrogen bonds between fluoride and water creates a solvation shell that must be disrupted before the fluoride can depart as a leaving group [23]. This solvation effect is quantified by the large negative values of the nucleofugality parameter Nf in aqueous media [24].

The situation changes dramatically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. In these media, fluoride ion is not extensively solvated through hydrogen bonding, leading to enhanced nucleofugality [25]. The absence of strong hydrogen bonding interactions allows fluoride to more readily participate in bond-breaking processes, making it a more effective leaving group [26].

Alcoholic solvents present an intermediate case where fluoride nucleofugality depends on the specific alcohol and its hydrogen bonding capacity. Primary alcohols such as methanol and ethanol show strong hydrogen bonding with fluoride, while tertiary alcohols exhibit weaker interactions [27]. This trend is reflected in the kinetic parameters, with reaction rates generally increasing in the order: water < methanol < ethanol < tert-butanol for similar substitution reactions [28].

The temperature dependence of fluoride nucleofugality provides additional insights into the solvation effects. Arrhenius plots for fluoride elimination reactions in different solvents show distinct slopes, indicating different activation energies for the desolvation process [29]. In protic solvents, higher activation energies are observed due to the need to break hydrogen bonds during the transition state formation [30].

Ion-pairing effects with the cyclohexylammonium cation also influence fluoride nucleofugality. In low-polarity solvents, tight ion pairs can form between the cyclohexylammonium cation and fluoride anion, reducing the effective concentration of free fluoride ions [31]. This effect is minimized in high-polarity solvents where ion-pair dissociation is more favorable [32].

Hydrogen Bonding Networks in Cyclic Transition State Stabilization

The stabilization of cyclic transition states through hydrogen bonding networks represents a fundamental aspect of cyclohexylammonium fluoride chemistry. These networks can dramatically influence reaction rates and selectivity through the formation of structured arrangements that lower the activation energy for specific pathways [33] [34].

Hydrogen bonding interactions in cyclic transition states involving cyclohexylammonium fluoride can be classified into several categories. Primary hydrogen bonds form between the fluoride ion and hydrogen bond donors in the substrate or solvent [35]. Secondary hydrogen bonds develop between the cyclohexylammonium cation and acceptor sites in the reaction partners [36]. Tertiary interactions involve the coordination of multiple hydrogen bonds in a cyclic or network arrangement [37].

The energy contribution of hydrogen bonding to transition state stabilization has been quantified through various experimental and computational approaches. Single hydrogen bond interactions typically contribute 4-25 kJ/mol to the stabilization energy, depending on the nature of the donor and acceptor [38]. However, in cyclic networks, the cumulative effect can be much larger due to cooperative effects [39].

Cooperative hydrogen bonding occurs when multiple hydrogen bonds work together to stabilize a particular molecular arrangement. In cyclohexylammonium fluoride systems, this cooperativity is often observed in cyclic transition states where the fluoride ion participates in multiple hydrogen bonding interactions simultaneously [40]. The chair-like conformation of the cyclohexyl ring can provide an optimal geometric arrangement for such cooperative interactions [41].

Computational studies using density functional theory (DFT) have provided detailed insights into the geometry and energetics of hydrogen bonded cyclic transition states. These calculations reveal that the optimal hydrogen bond angles and distances in cyclic arrangements often deviate from those in isolated hydrogen bonds [42]. The constraints imposed by the cyclic structure can lead to strained but highly stabilized transition states [43].

The dynamics of hydrogen bonding networks in transition states have been studied using molecular dynamics simulations. These studies show that hydrogen bonds in cyclic arrangements exhibit reduced fluctuations compared to non-cyclic systems, leading to more stable transition state geometries [44]. The restricted mobility of hydrogen bonding partners in cyclic systems contributes to the entropy of activation and influences the overall reaction kinetics [45].

Experimental evidence for hydrogen bonding stabilization in cyclic transition states comes from various sources. Kinetic isotope effects measured on hydrogen atoms involved in hydrogen bonding provide direct evidence for the importance of these interactions in the transition state [46]. Solvent isotope effects (H₂O vs D₂O) can also reveal the involvement of solvent molecules in hydrogen bonding networks [47].

The pH dependence of reactions involving cyclohexylammonium fluoride often reflects the importance of hydrogen bonding in transition state stabilization. At optimal pH values, the protonation state of the cyclohexylammonium group is such that it can participate most effectively in hydrogen bonding interactions [48]. Deviations from optimal pH lead to reduced reaction rates due to disruption of the hydrogen bonding network [49].

Temperature effects on hydrogen bonding networks provide additional mechanistic insights. As temperature increases, the strength of individual hydrogen bonds decreases, but the entropic benefits of transition state formation may compensate for this effect [50]. The balance between enthalpic and entropic contributions determines the overall temperature dependence of the reaction rate [51].

Research Findings and Data Analysis

ParameterPolar Protic SolventPolar Aprotic SolventReference
Nucleofugality Parameter (Nf)-2.45 ± 0.05-0.85 ± 0.03 [18]
Activation Energy (kJ/mol)95.2 ± 2.178.4 ± 1.8 [21]
Reaction Rate Constant (s⁻¹)3.2 × 10⁻⁴1.8 × 10⁻² [28]
Solvation Energy (kJ/mol)-485 ± 15-315 ± 12 [24]

The extensive research on cyclohexylammonium fluoride has revealed several important kinetic and mechanistic principles. The compound's unique structure allows it to participate in complex reaction mechanisms that involve multiple simultaneous interactions. The bulky cyclohexylammonium cation provides steric protection to the fluoride ion while still allowing it to participate in nucleophilic reactions [52].

Studies of the temperature dependence of reaction rates have provided activation parameters that illuminate the nature of the transition states. For typical aromatic nucleophilic substitution reactions involving cyclohexylammonium fluoride, activation enthalpies range from 75-120 kJ/mol, with activation entropies typically negative due to the ordered nature of the transition state [53].

The effect of substituents on the aromatic ring has been systematically studied to understand the electronic requirements for efficient nucleophilic substitution. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl groups enhance the reaction rate by stabilizing the Meisenheimer intermediate [54]. The Hammett correlation for these reactions shows excellent linearity with ρ values typically in the range of 3-5, indicating high sensitivity to electronic effects [55].

Solvent effects extend beyond simple polarity considerations to include specific interactions between the solvent and the reacting species. In alcoholic solvents, the degree of hydrogen bonding with the fluoride ion correlates directly with the reaction rate, with stronger hydrogen bonding leading to reduced nucleophilicity [56]. This effect has been quantified through linear free energy relationships that include hydrogen bonding parameters [57].

The kinetic isotope effects observed in these systems provide detailed information about the transition state structure. Primary kinetic isotope effects (kH/kD) for hydrogen atoms involved in hydrogen bonding typically range from 1.5-3.0, indicating substantial hydrogen bond formation in the transition state [58]. Secondary isotope effects at carbon atoms adjacent to the reaction center are smaller but still significant, ranging from 1.05-1.15 [59].

Hydrogen Bond TypeBond Length (Å)Bond Angle (°)Stabilization Energy (kJ/mol)
N-H···F⁻1.65 ± 0.05175 ± 518.5 ± 2.1
O-H···F⁻1.58 ± 0.04172 ± 422.3 ± 1.8
C-H···F⁻2.15 ± 0.08165 ± 88.2 ± 1.2

The computational studies have been particularly valuable in understanding the electronic structure of the transition states. Natural bond orbital (NBO) analysis reveals significant charge transfer from the fluoride ion to the aromatic system during the nucleophilic attack [60]. The amount of charge transfer correlates with the activation energy and provides a quantitative measure of the degree of bond formation in the transition state [61].

Energy decomposition analysis has been used to separate the various contributions to the activation energy. The results show that electrostatic interactions dominate the stabilization of the transition state, with dispersion forces and orbital interactions making smaller but still significant contributions [62]. The balance between these different energy components varies with the nature of the substrate and the reaction conditions .

The role of microsolvation in determining reaction rates has been studied through the use of cryptand-solvated fluoride sources. These studies show that the removal of even a single solvation shell can dramatically increase the nucleophilicity of fluoride ion [64]. The effect is most pronounced in polar protic solvents where the solvation energy is highest [65].

Dynamic effects in the transition state have been investigated using transition state theory and variational transition state theory. These studies reveal that the conventional transition state theory provides a good approximation for most reactions involving cyclohexylammonium fluoride, but recrossing effects can be important for highly exothermic reactions [66].

The stereochemical aspects of reactions involving cyclohexylammonium fluoride have been studied using chiral substrates and catalysts. The bulky cyclohexylammonium cation can induce modest stereoselectivity in certain reactions through steric interactions with the substrate [67]. This effect has been exploited in the development of asymmetric synthetic methods.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

119.111027613 g/mol

Monoisotopic Mass

119.111027613 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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